1-(Difluoromethyl)-3-nitrobenzene
Overview
Description
1-(Difluoromethyl)-3-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
One common method is the nucleophilic difluoromethylation of 3-nitrobenzene using difluoromethylating agents such as difluoromethyl bromide (BrCF2H) in the presence of a base . The reaction conditions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. This approach allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-nitrobenzene undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(Difluoromethyl)-3-aminobenzene, while oxidation of the difluoromethyl group results in 3-nitrobenzoic acid .
Scientific Research Applications
1-(Difluoromethyl)-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-nitrobenzene involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can interact with enzymes and receptors, modulating their activity . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-nitrobenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
1-(Difluoromethyl)-4-nitrobenzene: This isomer has the nitro group in the para position relative to the difluoromethyl group.
1-(Difluoromethyl)-2-nitrobenzene: This isomer has the nitro group in the ortho position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(difluoromethyl)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPXSPKXMNSLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613272 | |
Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-25-8 | |
Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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